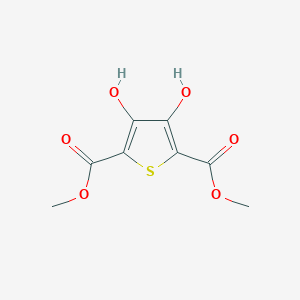

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

概要

説明

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H8O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is typically synthesized through the oxidation of thiophene derivatives. The process involves the oxidation of thiophene to form 3,4-dihydroxythiophene-2,5-dicarboxylic acid, which is then esterified with methanol to produce the dimethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled oxidation reactions and esterification under optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of catalysts and under specific temperature and pressure conditions to maximize efficiency .

化学反応の分析

Types of Reactions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the thiophene ring.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules and materials .

科学的研究の応用

Chemical Synthesis Applications

DMDTDC serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Heterocycles : DMDTDC is utilized in Curtius-like rearrangement reactions to synthesize five-membered heterocycles such as thiophene, pyrrole, and furan derivatives. These heterocycles are important in pharmaceuticals and agrochemicals due to their biological activity.

- Conjugated Oligomers : The compound is a precursor for oligo(thienylenevinylenes), which are conjugated oligomers with applications in organic electronics. The ability to modify its structure allows for the design of materials with tailored electronic properties.

- Functional Polymers : DMDTDC is employed in producing functional polymers that exhibit unique properties suitable for coatings and advanced materials.

Biological Applications

Research on DMDTDC derivatives has highlighted potential biological activities:

- Pharmaceutical Development : Ongoing studies investigate the compound's derivatives for their interactions with biomolecules, aiming to identify new pharmaceutical agents.

- Antioxidant Properties : Some derivatives of DMDTDC have shown promise as antioxidants, which can mitigate oxidative stress in biological systems .

Industrial Applications

DMDTDC's industrial applications are expanding due to its unique chemical properties:

- Fluorescent Dyes : The compound is used in synthesizing fluorescent dyes that have applications in imaging and sensing technologies.

- Coatings : Its derivatives are explored for use in protective coatings that require specific optical or mechanical properties.

Case Study 1: Synthesis of Conjugated Oligomers

A study demonstrated the synthesis of oligo(thienylenevinylenes) using DMDTDC as a precursor. The resulting oligomers exhibited reduced HOMO-LUMO gaps due to the incorporation of alkoxy groups, enhancing their electronic properties for use in organic photovoltaics .

Research evaluated the antioxidant capacity of DMDTDC derivatives through various assays. The findings indicated that certain modifications could significantly enhance antioxidant activity, suggesting potential therapeutic uses against oxidative stress-related diseases .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Heterocycles, Conjugated Oligomers | Versatile building block |

| Biological Research | Antioxidants, Pharmaceutical precursors | Potential therapeutic uses |

| Industrial Production | Fluorescent dyes, Protective coatings | Unique optical and mechanical properties |

作用機序

The mechanism of action of dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups on the thiophene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .

類似化合物との比較

Similar Compounds

3,4-Dihydroxythiophene-2,5-dicarboxylic acid: A precursor in the synthesis of the dimethyl ester.

3,4-Ethylenedioxythiophene (EDOT): A related compound used in the synthesis of conducting polymers.

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and material science .

生物活性

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (DM-DHTDC) is a thiophene derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic electronics. This article explores the biological activity of DM-DHTDC, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DM-DHTDC has the molecular formula and a molecular weight of approximately 232.21 g/mol. Its structure features a thiophene ring substituted with two hydroxyl groups and two carboxylate ester groups, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of DM-DHTDC is primarily attributed to its ability to interact with various biomolecules. Research indicates that thiophene derivatives can modulate cellular processes through:

- Antioxidant Activity : DM-DHTDC exhibits significant antioxidant properties, which help mitigate oxidative stress in cells by scavenging free radicals.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.

- Interaction with Biomolecules : DM-DHTDC can form complexes with proteins or nucleic acids, influencing their activity and stability.

Biological Activities

Research has identified several biological activities associated with DM-DHTDC:

- Antioxidant Activity : Studies demonstrate that DM-DHTDC effectively reduces oxidative damage in various cell types.

- Antimicrobial Properties : The compound shows potential against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : DM-DHTDC may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Study 1: Antioxidant Properties

A study conducted on human cell lines revealed that DM-DHTDC significantly decreased reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that DM-DHTDC exhibited inhibitory effects on Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of DM-DHTDC in animal models, showing reduced levels of inflammatory markers after treatment .

Research Findings

Recent studies have focused on the synthesis and characterization of DM-DHTDC derivatives to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been explored to modify the functional groups on the thiophene ring, leading to compounds with improved bioactivity .

- Biological Assays : Comprehensive assays have been conducted to evaluate the cytotoxicity and selectivity of DM-DHTDC against cancer cell lines, showing promising results .

特性

IUPAC Name |

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVINKJCOXPIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325414 | |

| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-04-9 | |

| Record name | 58416-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate important for synthesizing conjugated oligomers?

A1: This compound acts as a crucial starting material for synthesizing oligo(thienylenevinylenes), a class of conjugated oligomers with potential applications in organic electronics. [] Its structure allows for sequential modifications, leading to diverse oligomer structures with tailored properties.

Q2: How does the incorporation of alkoxy groups, enabled by this compound, influence the properties of these conjugated oligomers?

A2: The research demonstrates that incorporating alkoxy groups into the oligo(thienylenevinylenes) structure leads to a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. [] This reduction stems from the electron-donating nature of the alkoxy groups, which influences the electronic properties of the resulting conjugated system.

Q3: Can you provide an example of a specific reaction using this compound that showcases its selectivity?

A3: The research highlights the selective esterification of this compound isomers. [] When reacted with a tetrathiafulvalene derivative carrying a carboxylic acid group, only the 3,4-(hydroxymethyl-ethylenedioxy)thiophene isomer undergoes esterification. Interestingly, this selectivity is not observed with less sterically demanding carboxylic acids like lauric acid or benzoic acid. [] This example underscores the importance of steric factors and the specific reactivity of this compound isomers in controlling reaction outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。